

Application Notes and Protocols: The Use of Regelidine in Rheumatoid Arthritis Cell Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction.[1][2][3][4] Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA.[5] In the RA synovium, FLS exhibit an aggressive phenotype, contributing to inflammation and joint damage by producing pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. Several intracellular signaling pathways are aberrantly activated in RA, representing key targets for therapeutic intervention. These include the Janus kinase/signal transducers and activators of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)-Akt pathways.

Regelidine is an investigational small molecule inhibitor of the JAK/STAT signaling pathway. This document provides detailed protocols for evaluating the efficacy of **Regelidine** in in vitro cell models of rheumatoid arthritis, focusing on primary human fibroblast-like synoviocytes (FLS).

Mechanism of Action

Regelidine is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of JAKs, thereby preventing the subsequent activation of STAT proteins. This blockade is expected to reduce the expression of numerous pro-inflammatory



genes induced by cytokines that are central to RA pathology, such as interleukin-6 (IL-6) and interferon-gamma (IFN-y).

Key Experiments and Protocols Cell Culture of Human Fibroblast-Like Synoviocytes (FLS)

Objective: To isolate and culture primary FLS from synovial tissue of RA patients.

Protocol:

- Tissue Digestion: Obtain synovial tissue from RA patients undergoing synovectomy or joint replacement, following institutional ethical guidelines. Mince the tissue and digest with collagenase and dispase in DMEM at 37°C for 1-2 hours.
- Cell Isolation: Filter the cell suspension through a 70 μm cell strainer. Centrifuge the filtrate, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
- Cell Culture: Plate the cells in T75 flasks and incubate at 37°C in a humidified 5% CO2 incubator. FLS will adhere and proliferate. Non-adherent cells can be removed by changing the medium after 24 hours.
- Subculturing: Passage the cells when they reach 80-90% confluency. Use FLS between passages 3 and 6 for experiments to ensure a stable phenotype.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **Regelidine** on RA-FLS.

Protocol:

- Cell Seeding: Seed RA-FLS in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Regelidine (e.g., 0.1, 1, 10, 100 μM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).



- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Production Analysis (ELISA)

Objective: To measure the effect of **Regelidine** on the production of pro-inflammatory cytokines by RA-FLS.

Protocol:

- Cell Seeding and Stimulation: Seed RA-FLS in a 24-well plate at a density of 5 x 10^4 cells/well. After 24 hours, pre-treat the cells with different concentrations of **Regelidine** for 1 hour. Then, stimulate the cells with a pro-inflammatory stimulus, such as TNF- α (10 ng/mL) or IL-1 β (1 ng/mL), for 24 hours.
- Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
- ELISA: Perform ELISAs for key pro-inflammatory cytokines such as IL-6 and IL-8 according to the manufacturer's instructions.
- Data Analysis: Quantify cytokine concentrations based on a standard curve and express the data as pg/mL.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of **Regelidine** on the activation of the JAK/STAT pathway.

Protocol:



- Cell Lysis: Seed RA-FLS in 6-well plates. Pre-treat with Regelidine and stimulate with IL-6
 (20 ng/mL) for 15-30 minutes. Wash the cells with ice-cold PBS and lyse them in RIPA buffer
 containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of JAK1, STAT3, and a loading control like GAPDH overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities using image analysis software.

Data Presentation

Table 1: Effect of **Regelidine** on RA-FLS Viability (MTT Assay)

Regelidine (µM)	24h Viability (%)	48h Viability (%)	72h Viability (%)
0 (Vehicle)	100 ± 5.2	100 ± 6.1	100 ± 5.8
0.1	98.7 ± 4.9	97.5 ± 5.5	96.3 ± 6.2
1	96.2 ± 5.1	94.8 ± 4.8	93.1 ± 5.3
10	92.5 ± 4.7	89.3 ± 5.0	85.7 ± 4.9
100	65.3 ± 6.8	50.1 ± 7.2	35.4 ± 6.5

Data are presented as mean ± SD.

Table 2: Effect of **Regelidine** on Pro-inflammatory Cytokine Production in TNF- α -stimulated RA-FLS (ELISA)



Treatment	IL-6 (pg/mL)	IL-8 (pg/mL)
Unstimulated	150 ± 25	200 ± 30
TNF-α (10 ng/mL)	5500 ± 450	8000 ± 600
TNF- α + Regelidine (1 μ M)	2800 ± 300	4200 ± 350
TNF-α + Regelidine (10 μM)	950 ± 150	1500 ± 200

Data are presented as mean ± SD.

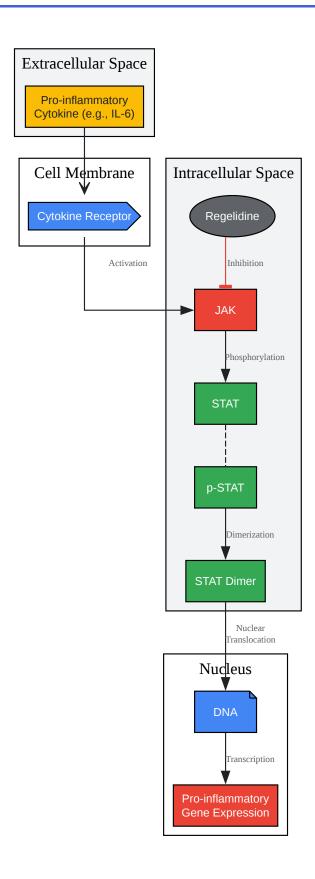
Table 3: Densitometric Analysis of Western Blot Results for p-STAT3/STAT3 Ratio

Treatment	Relative p-STAT3/STAT3 Ratio
Unstimulated	0.1 ± 0.02
IL-6 (20 ng/mL)	1.0 ± 0.15
IL-6 + Regelidine (1 μM)	0.45 ± 0.08
IL-6 + Regelidine (10 μM)	0.12 ± 0.03

Data are normalized to the IL-6 stimulated group and presented as mean \pm SD.

Visualizations

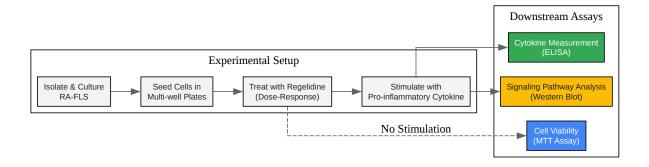




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Caption: Regelidine inhibits the JAK/STAT signaling pathway.





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Caption: Workflow for evaluating Regelidine in RA-FLS.

Conclusion

These protocols provide a framework for the preclinical evaluation of **Regelidine** in cellular models of rheumatoid arthritis. The data suggest that **Regelidine** can inhibit the proinflammatory functions of RA-FLS by targeting the JAK/STAT pathway, without inducing significant cytotoxicity at effective concentrations. Further studies in more complex in vitro models and in vivo animal models are warranted to confirm these findings.

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